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molecular formula C15H11N3O3 B8511615 4-(4-Nitronaphthalen-1-yloxy)pyridin-2-amine

4-(4-Nitronaphthalen-1-yloxy)pyridin-2-amine

Cat. No. B8511615
M. Wt: 281.27 g/mol
InChI Key: ZYLBTAJGPCACPI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08299074B2

Procedure details

To a stirred suspension of 2-aminopyridin-4-ol (53.9 g, 489 mmol) in acetonitrile (500 mL) was added DBU (102 mL, 678 mmol) dropwise over 30 min. The resulting solution was stirred at RT for 30 min and was then treated dropwise with a solution of 1-fluoro-4-nitronaphthalene (72.0 g, 377 mmol) in acetonitrile (400 mL) over 50 min. After stirring overnight at RT the reaction was heated at 50° C. for 2 hr. The reaction was removed from the heat, but not cooled and with stirring, treated with water (6×100 mL). The mixture was allowed to cool to RT over 2 hr and was then cooled further to 0° C. The yellow precipitate was collected by filtration and washed sequentially with a mixture of water and acetonitrile (1:1, 2×100 mL) and then with water (500 mL) to give the title compound as a yellow solid (76.0 g, 70%): m/z 283 (M+H)+ (ES+).
Quantity
53.9 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Name
Quantity
102 mL
Type
reactant
Reaction Step Two
Quantity
72 g
Type
reactant
Reaction Step Three
Quantity
400 mL
Type
solvent
Reaction Step Three
Yield
70%

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:7]=[C:6]([OH:8])[CH:5]=[CH:4][N:3]=1.C1CCN2C(=NCCC2)CC1.F[C:21]1[C:30]2[C:25](=[CH:26][CH:27]=[CH:28][CH:29]=2)[C:24]([N+:31]([O-:33])=[O:32])=[CH:23][CH:22]=1>C(#N)C>[N+:31]([C:24]1[C:25]2[C:30](=[CH:29][CH:28]=[CH:27][CH:26]=2)[C:21]([O:8][C:6]2[CH:5]=[CH:4][N:3]=[C:2]([NH2:1])[CH:7]=2)=[CH:22][CH:23]=1)([O-:33])=[O:32]

Inputs

Step One
Name
Quantity
53.9 g
Type
reactant
Smiles
NC1=NC=CC(=C1)O
Name
Quantity
500 mL
Type
solvent
Smiles
C(C)#N
Step Two
Name
Quantity
102 mL
Type
reactant
Smiles
C1CCC2=NCCCN2CC1
Step Three
Name
Quantity
72 g
Type
reactant
Smiles
FC1=CC=C(C2=CC=CC=C12)[N+](=O)[O-]
Name
Quantity
400 mL
Type
solvent
Smiles
C(C)#N

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The resulting solution was stirred at RT for 30 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
After stirring overnight at RT the reaction
Duration
8 (± 8) h
TEMPERATURE
Type
TEMPERATURE
Details
was heated at 50° C. for 2 hr
Duration
2 h
CUSTOM
Type
CUSTOM
Details
The reaction was removed from the heat
TEMPERATURE
Type
TEMPERATURE
Details
not cooled
STIRRING
Type
STIRRING
Details
with stirring
ADDITION
Type
ADDITION
Details
treated with water (6×100 mL)
TEMPERATURE
Type
TEMPERATURE
Details
to cool to RT over 2 hr
Duration
2 h
TEMPERATURE
Type
TEMPERATURE
Details
was then cooled further to 0° C
FILTRATION
Type
FILTRATION
Details
The yellow precipitate was collected by filtration
WASH
Type
WASH
Details
washed sequentially with a mixture of water and acetonitrile (1:1, 2×100 mL)

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
[N+](=O)([O-])C1=CC=C(C2=CC=CC=C12)OC1=CC(=NC=C1)N
Measurements
Type Value Analysis
AMOUNT: MASS 76 g
YIELD: PERCENTYIELD 70%
YIELD: CALCULATEDPERCENTYIELD 71.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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